CBP/p300-IN-8 Exhibits a Defined CBP/BRD4 Selectivity Window Distinct from Dual-Active Inhibitors
CBP/p300-IN-8 inhibits CBP bromodomain with an IC50 of 0.01–0.1 μM while requiring substantially higher concentrations (IC50 = 1–1000 μM) to inhibit BRD4, yielding a minimum selectivity window of at least 10-fold [1]. This selectivity profile distinguishes it from dual CBP/BET inhibitors such as NEO2734, which inhibits both p300/CBP and BET bromodomains with comparable potency (IC50 < 30 nM for both target classes) [2]. The absence of strong BET activity in CBP/p300-IN-8 enables researchers to isolate CBP/p300 bromodomain-specific phenotypes without confounding BET-mediated transcriptional effects, which drive MYC downregulation and distinct antiproliferative outcomes in hematologic malignancy models [3].
| Evidence Dimension | Selectivity window between CBP bromodomain and BRD4 BET bromodomain |
|---|---|
| Target Compound Data | CBP IC50 = 0.01–0.1 μM; BRD4 IC50 = 1–1000 μM |
| Comparator Or Baseline | NEO2734: p300/CBP IC50 < 30 nM; BET bromodomains IC50 < 30 nM (dual-active profile) |
| Quantified Difference | CBP/p300-IN-8: minimum 10-fold selectivity for CBP over BRD4; NEO2734: approximately 1:1 dual-activity ratio |
| Conditions | Biochemical bromodomain binding assays; specific assay platform not disclosed in vendor datasheets |
Why This Matters
Selection between single-target CBP/p300 bromodomain inhibitors and dual CBP/BET inhibitors determines whether observed phenotypic effects arise from CBP/p300-specific inhibition or combined transcriptional reprogramming via BET co-inhibition.
- [1] Adooq Bioscience. CBP/p300-IN-8 Datasheet. Catalog No. A24434. View Source
- [2] MedChemExpress. NEO2734 Product Datasheet. HY-111786. View Source
- [3] Morrison-Smith CD, et al. Combined targeting of the p300/CBP bromodomain and BET family proteins in multiple myeloma. Blood, 2020, 136(Supplement 1): 23–24. View Source
